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molecular formula C17H16O2 B8510290 1-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1h)-one CAS No. 503131-11-1

1-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1h)-one

Cat. No. B8510290
M. Wt: 252.31 g/mol
InChI Key: KNLADCBCRUFRFE-UHFFFAOYSA-N
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Patent
US07728154B2

Procedure details

6.0 Grams (0.05 mols) of magnesium sulfate and 500 mL of toluene were added to 50.5 g (0.20 mols) of 7b-(4-methoxyphenyl)-1a,2,3,7b-tetrahydro-1-oxacyclopropa[a]naphthalene, and the mixture was heated at 80° C. for 2 hours. After cooled, the reaction product was washed two times each with 250 mL of water, and the organic layer was condensed under reduced pressure to obtain 1-(4-methoxyphenyl)-3,4-dihydro-1H-naphthalene-2-one represented by the following formula,
Quantity
0.05 mol
Type
reactant
Reaction Step One
Name
7b-(4-methoxyphenyl)-1a,2,3,7b-tetrahydro-1-oxacyclopropa[a]naphthalene
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Mg+2].[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]23[O:25][CH:16]2[CH2:17][CH2:18][C:19]2[C:24]3=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:11][CH:10]=1>C1(C)C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH2:18][CH2:17][C:16]2=[O:25])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
7b-(4-methoxyphenyl)-1a,2,3,7b-tetrahydro-1-oxacyclopropa[a]naphthalene
Quantity
50.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C12C(CCC3=CC=CC=C13)O2
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled
WASH
Type
WASH
Details
the reaction product was washed two times each with 250 mL of water
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1C(CCC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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